![molecular formula C8H6ClF3N2 B1608561 2-Chloro-5-trifluoromethyl-benzamidine CAS No. 885963-61-1](/img/structure/B1608561.png)
2-Chloro-5-trifluoromethyl-benzamidine
Overview
Description
2-Chloro-5-trifluoromethyl-benzamidine is a chemical compound with the molecular formula C8H6ClF3N2 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-trifluoromethyl-benzamidine is1S/C8H6ClF3N2.ClH/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14;/h1-3H, (H3,13,14);1H
. This indicates the presence of a benzene ring with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position. The benzamidine group is attached to the benzene ring. Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-5-trifluoromethyl-benzamidine is 259.06 . It is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
Drug Development
“2-Chloro-5-trifluoromethyl-benzamidine” is a compound that has been used in the development of various drugs . The trifluoromethyl group in the compound is a common feature in many FDA-approved drugs . This group is known to enhance the pharmacological properties of drugs, making “2-Chloro-5-trifluoromethyl-benzamidine” a valuable compound in drug development .
Organic Synthesis
This compound is also used in organic synthesis. The presence of both a chloro and a trifluoromethyl group in the benzamidine structure provides unique reactivity that can be exploited in the synthesis of complex organic molecules.
Catalysis
In the field of catalysis, “2-Chloro-5-trifluoromethyl-benzamidine” can serve as a building block in the synthesis of catalysts. The trifluoromethyl group can modulate the electronic properties of the catalyst, thereby influencing its activity and selectivity.
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNUHHVQGLRRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401715 | |
Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885963-61-1 | |
Record name | 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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